molecular formula C13H8N2O3 B2684365 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 423152-35-6

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2684365
CAS No.: 423152-35-6
M. Wt: 240.218
InChI Key: MFIIGBLRSINRIG-UHFFFAOYSA-N
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Description

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of phthalic anhydride with primary amines to form the phthalimide coreCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate

These compounds share the phthalimide core but differ in their functional groups and overall structure, leading to unique properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-8-9-4-3-7-14(9)15-12(17)10-5-1-2-6-11(10)13(15)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIGBLRSINRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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